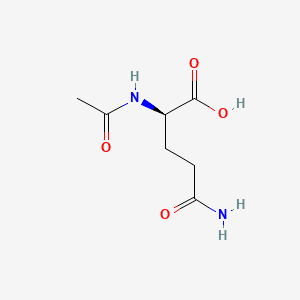
N-(4-cyanophenyl)-2-hydroxybenzamide
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-hydroxybenzamide, commonly known as PHB, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Biosensor Development
N-(4-cyanophenyl)-2-hydroxybenzamide, a chemical compound, has found applications in the development of high-sensitive biosensors. For example, a study by Karimi-Maleh et al. (2014) described the use of a novel modified electrode, which utilized a nanocomposite including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, for the electrocatalytic determination of glutathione and piroxicam. This highlights the potential of N-(4-cyanophenyl)-2-hydroxybenzamide derivatives in creating effective biosensors for medical and environmental monitoring applications (Karimi-Maleh et al., 2014).
Anticancer Research
The compound has also been explored in the field of cancer research. Tang et al. (2017) investigated the structure-activity relationship of niclosamide derivatives, including those with N-(4-cyanophenyl)-2-hydroxybenzamide-like structures, against various cancer cell lines. This research contributes to the development of new potential anticancer agents, highlighting the compound's utility in therapeutic drug development (Tang et al., 2017).
Dye Synthesis and Color Determination
In the field of materials science, specifically in dye synthesis, the compound has been used as a building block. Grad et al. (2013) synthesized new symmetrical disazo direct dyes using N-(4-cyanophenyl)-2-hydroxybenzamide derivatives. These synthesized dyes were analyzed for their coloring power, demonstrating the compound's applicability in the dye industry (Grad et al., 2013).
Molecular and Crystal Structure Studies
The compound's derivatives have been studied for their molecular and crystal structure characteristics. Tothadi and Desiraju (2012) designed a family of 4-hydroxybenzamide–dicarboxylic acid cocrystals, which were characterized to understand synthon modularity in crystal structures. This type of research is crucial for advancing our knowledge in crystallography and materials science (Tothadi & Desiraju, 2012).
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUEJWQTUPNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-hydroxybenzamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)

![(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)


![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)

![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)


